molecular formula C8H11NO3S B14839139 N-(3-Hydroxy-5-methylphenyl)methanesulfonamide

N-(3-Hydroxy-5-methylphenyl)methanesulfonamide

Cat. No.: B14839139
M. Wt: 201.25 g/mol
InChI Key: AHVVEXHCNBLKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxy-5-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H11NO3S It is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, along with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-methylphenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-5-methylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound from the hydroxy group.

    Reduction: Formation of an amine from a nitro group.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxy-5-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-methylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access, thereby inhibiting enzyme activity.

    Receptor Binding: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Hydroxyphenyl)methanesulfonamide: Lacks the methyl group on the phenyl ring.

    N-(3-Methylphenyl)methanesulfonamide: Lacks the hydroxy group on the phenyl ring.

    N-(3-Hydroxy-5-methylphenyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonamide group.

Uniqueness

N-(3-Hydroxy-5-methylphenyl)methanesul

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(3-hydroxy-5-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-6-3-7(5-8(10)4-6)9-13(2,11)12/h3-5,9-10H,1-2H3

InChI Key

AHVVEXHCNBLKJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.